- A unified photoredox-catalysis strategy for C(sp3)-H hydroxylation and amidation using hypervalent iodine, Chemical Science, 2017, 8(10), 7180-7185

Cas no 954373-94-5 (4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one)

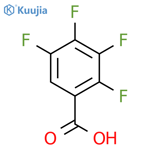

954373-94-5 structure

商品名:4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one

CAS番号:954373-94-5

MF:C7HF4IO3

メガワット:335.979128599167

MDL:MFCD09878829

CID:1986231

PubChem ID:23630528

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one 化学的及び物理的性質

名前と識別子

-

- 1-HYDROXY-4,5,6,7-TETRAFLUORO-1H-1LAMBDA3-BENZO[D][1,2]IODOXOL-3-ONE

- 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one

- FIBA Tetrafluoro-IBA

- 2-Iodoso-3,4,5,6-tetrafluorobenzoic acid

- 1-Hydroxy-4,5,6,7-tetrafluoro-1-ioda(III)isobenzofuran-3(1H)-one

- 1-Hydroxy-4,5,6,7-Tetrafluoro-1-oxo-1H-1l5-benzo[d][1,2]iodoxol-3-one

- 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one (ACI)

- CS-B1695

- CS-15310

- 4,5,6,7-tetrafluoro-1-hydroxy-1lambda3,2-benziodoxol-3-one

- AKOS030627501

- 954373-94-5

- MFCD09878829

-

- MDL: MFCD09878829

- インチ: 1S/C7HF4IO3/c8-2-1-6(12(14)15-7(1)13)5(11)4(10)3(2)9/h14H

- InChIKey: ZJHDTMPJHPTADJ-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C(=C(C(=C(C=2F)F)F)F)I(O)O1

計算された属性

- せいみつぶんしりょう: 335.891

- どういたいしつりょう: 335.891

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 46.5

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-B1695-25mg |

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one |

954373-94-5 | 97.32% | 25mg |

$99.0 | 2022-04-26 | |

| ChemScence | CS-B1695-250mg |

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one |

954373-94-5 | 97.32% | 250mg |

$438.0 | 2022-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067241-100mg |

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one |

954373-94-5 | 97% | 100mg |

¥803.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067241-5g |

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one |

954373-94-5 | 97% | 5g |

¥6999.00 | 2024-04-24 | |

| 1PlusChem | 1P00IMDD-5g |

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one |

954373-94-5 | 97% | 5g |

$879.00 | 2024-04-19 | |

| Aaron | AR00IMLP-5g |

4,5,6,7-Tetrafluoro-1-Hydroxy-1,2-Benziodoxole-3(1H)-One |

954373-94-5 | 95% | 5g |

$786.00 | 2025-02-10 | |

| Aaron | AR00IMLP-250mg |

4,5,6,7-Tetrafluoro-1-Hydroxy-1,2-Benziodoxole-3(1H)-One |

954373-94-5 | 95% | 250mg |

$129.00 | 2025-02-10 | |

| 1PlusChem | 1P00IMDD-100mg |

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one |

954373-94-5 | 97% | 100mg |

$102.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D772663-100mg |

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one |

954373-94-5 | 97% | 100mg |

$135 | 2025-02-20 | |

| ChemScence | CS-B1695-100mg |

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one |

954373-94-5 | 97.32% | 100mg |

$263.0 | 2022-04-26 |

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 3 h, -78 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -78 °C → rt

1.3 Reagents: Sodium bisulfite Solvents: Water ; rt

1.4 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; pH 1 - 2, 0 °C

1.5 Reagents: Trifluoroacetic acid , Sodium periodate Solvents: Water ; 3 h, reflux; reflux → 35 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -78 °C → rt

1.3 Reagents: Sodium bisulfite Solvents: Water ; rt

1.4 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; pH 1 - 2, 0 °C

1.5 Reagents: Trifluoroacetic acid , Sodium periodate Solvents: Water ; 3 h, reflux; reflux → 35 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium periodate Solvents: Trifluoroacetic acid , Water ; 3 h, reflux; reflux → rt

リファレンス

- Tetrafluoro-IBA and-IBX: hypervalent iodine reagents, Angewandte Chemie, 2007, 46(34), 6529-6532

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one Raw materials

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one Preparation Products

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

954373-94-5 (4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one) 関連製品

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量